

Application Notes and Protocols: BI-167107 in FRET/BRET Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a high-affinity, long-acting full agonist for the $\beta2$ -adrenergic receptor ($\beta2AR$), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Its high potency and slow dissociation kinetics have made it an invaluable tool for structural biology, notably in the crystallization of the active state of the $\beta2AR$.[2][3][4] Beyond structural studies, **BI-167107** serves as a powerful pharmacological tool in functional assays designed to probe the intricacies of $\beta2AR$ signaling. This document provides detailed application notes and protocols for utilizing **BI-167107** in Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays to investigate $\beta2AR$ activation, downstream signaling, and protein-protein interactions.

BI-167107: A Potent β2AR Agonist

BI-167107 exhibits high potency and a slow dissociation rate from the β 2AR.[4] While it is a potent β 2AR agonist, it is important to note that it is not entirely selective and also displays high activity at the β 1-adrenergic receptor (β 1AR) and some antagonist activity at the α 1A-adrenergic receptor (α 1A).[2][3][4] This profile should be considered when designing and interpreting experiments.

Quantitative Data for BI-167107



Parameter	Value	Receptor/Target	Notes
Kd	84 pM	Human β2AR	Dissociation constant, indicating high binding affinity.[1][3]
EC50 (cAMP accumulation)	0.05 nM	Human β2AR	Demonstrates high potency in a functional Gs signaling assay.[3]
Dissociation half-life (t1/2)	30 hours	Human β2AR	Indicates very slow dissociation from the receptor.[3]
IC50	3.2 nM	Human β1AR	Shows significant agonist activity at the β1AR.[2][3][4]
IC50	32 nM	Human α1A	Displays antagonist activity at the α1A receptor.[2][3][4]

FRET/BRET Assays for β2AR Signaling

FRET and BRET are powerful techniques for monitoring molecular interactions and conformational changes in real-time within living cells.[5][6][7][8] These assays rely on the non-radiative transfer of energy from a donor molecule (a fluorescent protein in FRET, a luciferase in BRET) to an acceptor molecule (another fluorescent protein) when they are in close proximity (<10 nm).[6][7][9][10]

For the β 2AR, FRET and BRET assays can be designed to measure several key events in the signaling cascade:

- Receptor Conformational Changes: Agonist binding induces conformational changes in the receptor, which can be monitored by placing FRET or BRET pairs at specific locations within the receptor structure.
- G Protein Activation: The interaction between the activated β2AR and its cognate G protein (primarily Gs) can be measured.

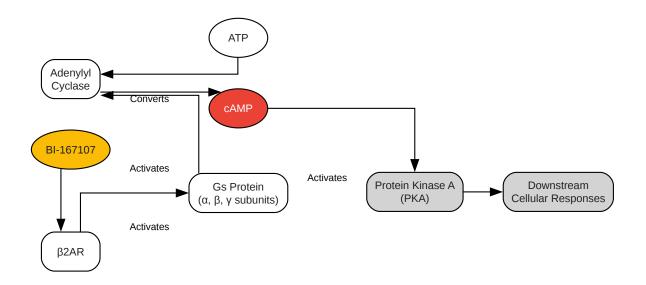


- Second Messenger Production: Biosensors for downstream messengers like cAMP can be used to quantify Gs activation.
- β -arrestin Recruitment: The interaction between the receptor and β -arrestin, a key protein in receptor desensitization and signaling, can be monitored.[11]

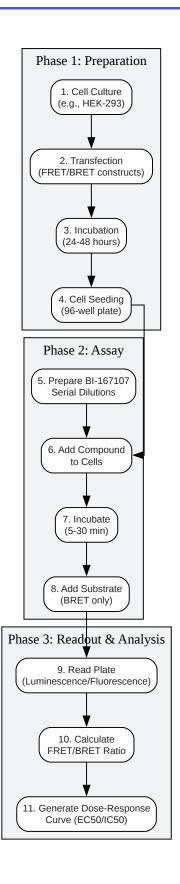
Signaling Pathway and Assay Principle

The binding of an agonist like **BI-167107** to the β 2AR stabilizes an active conformation, leading to the activation of the heterotrimeric Gs protein. This results in the dissociation of the G α s subunit, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This canonical pathway is a primary target for FRET/BRET-based assays.









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